Boc-phe(4-NO2)-OH dcha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

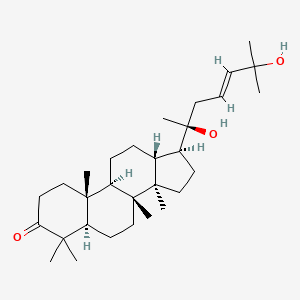

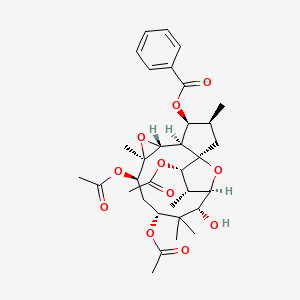

“Boc-phe(4-NO2)-OH dcha” is a chemical compound with the molecular formula C26H41N3O6 . It is also known as N-tert-BOC-p-nitro-L-phenylalanine dicyclohexylammonium .

Molecular Structure Analysis

The molecular structure of “Boc-phe(4-NO2)-OH dcha” is represented by the formula C26H41N3O6 . The molecular weight of the compound is 491.63 .Physical And Chemical Properties Analysis

“Boc-phe(4-NO2)-OH dcha” has a molecular weight of 491.63 . It should be stored at a temperature of -20°C .Scientific Research Applications

Nanomedicine

Application Summary

Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They are used to create nanostructures and hydrogels, which have remarkable properties and hold substantial promise for the creation of the next generation nanomedicines .

Methods of Application

The Phe-Phe motif can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . Solid-phase growth of Phe-Phe self-assembled structures is another method that can be applied to achieve vertically aligned nanowires .

Results or Outcomes

The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery . It is not just a quantitative leap in, say, the efficiency of disease identification and treatment that is on the horizon, but also a qualitative leap that can be realized by nanomaterials through innovative therapeutic paradigms .

Peptide Synthesis

Application Summary

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Results or Outcomes

The Boc/Bn strategy is using the principle of graded acid stability, where differential acid strengths are used for the stepwise removal of the N α-Boc protecting group and side-chain deprotection and peptide cleavage .

Protein Engineering

Application Summary

The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This could be potentially useful in protein engineering where precise control over protein structure is desired.

Methods of Application

The Phe-Phe motif can be incorporated into proteins using standard protein engineering techniques, such as site-directed mutagenesis or recombinant DNA technology .

Results or Outcomes

The incorporation of the Phe-Phe motif into proteins could potentially alter their properties, such as stability, folding, and function .

Biotechnology

Application Summary

The Phe-Phe motif has been used in the field of biotechnology for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This could be potentially useful in various biotechnological applications where precise control over molecular structure is desired.

Methods of Application

The Phe-Phe motif can be incorporated into biotechnological products using standard techniques, such as solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

Results or Outcomes

The incorporation of the Phe-Phe motif into biotechnological products could potentially alter their properties, such as stability, folding, and function .

Pharmaceuticals

Application Summary

The Boc protection group is often used in the synthesis of pharmaceuticals . It could potentially be used in the synthesis of pharmaceuticals that contain the Phe-Phe motif.

Methods of Application

In the synthesis of pharmaceuticals, the Boc group is often used as a protecting group for the N α-amino moiety, where the stepwise removal of Boc is achieved by treatment with acid, most often TFA .

Results or Outcomes

The use of the Boc group in the synthesis of pharmaceuticals can lead to products with improved properties, such as increased stability and improved pharmacokinetics .

Diagnostics

Application Summary

The unique physico-chemical properties of nanomaterials based on the Phe-Phe motif allow for unprecedented performance, especially in the field of early diagnosis .

Methods of Application

Nanomaterials based on the Phe-Phe motif can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

Results or Outcomes

The use of nanomaterials based on the Phe-Phe motif in diagnostics can lead to a quantitative leap in the efficiency of disease identification .

Safety And Hazards

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBPPXVRTJXZEU-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phe(4-NO2)-OH dcha | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester](/img/structure/B560745.png)

![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)